2-Azaspiro[4.6]undecane
Overview
Description
2-Azaspiro[4.6]undecane: is an organic compound with the molecular formula C10H19N It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown significant biological properties, including growth inhibitory, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects .
Cellular Effects
Compounds with similar structures have shown to exhibit significant antimalarial activity and growth inhibitory effects towards several human cancerous cell lines .
Molecular Mechanism
It is believed that the compound may interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been studied using supersonic-jet Fourier transform microwave spectroscopy, which could provide insights into the stability and long-term effects of 2-Azaspiro[4.6]undecane .
Metabolic Pathways
Similar compounds have been studied for their potential in treating various disorders, suggesting that this compound may also be involved in complex metabolic pathways .
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-Azaspiro[4.6]undecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 1-Azaspiro[4.5]decan-2-one
- 1-Thia-4-azaspiro[4.5]decan-3-one
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
- 1,4-Dioxa-7-azaspiro[4.4]nonane
Uniqueness: 2-Azaspiro[4.6]undecane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-azaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184-14-5 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of compounds containing the 2-Azaspiro[4.6]undecane scaffold?
A1: While this compound itself hasn't been extensively studied, compounds containing this structural motif, like psammaplysins, demonstrate a diverse range of biological activities. These include growth inhibitory effects against various cancer cell lines, antimalarial activity, antifouling properties, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppressive effects, and antioxidant capabilities. [] Further research is needed to determine the specific contribution of the this compound scaffold to these activities.
Q2: How does the structure of this compound relate to its potential use as an analgesic?
A2: The patent describing this compound-3-thione as a potential analgesic highlights its structural similarity to other known analgesics. [] While the exact mechanism of action is not elaborated upon in the provided abstract, it is likely that the compound interacts with specific receptors or enzymes involved in pain pathways. Further research, including structure-activity relationship (SAR) studies, is necessary to fully elucidate the interaction of this compound with its biological targets and understand its analgesic potential.
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